Oxime-Functionalized Pyrazolidin-3-one Derivative (Compound 24) Exhibits Dual MurA/MurB Inhibition: Direct Comparison with Pyrazolidinedione Analogs
The 1,2-diarylpyrazolidin-3-one oxime derivative (compound 24) demonstrated dual inhibitory activity against both Escherichia coli MurA and MurB enzymes with IC50 values of 88.1 µM and 79.5 µM, respectively. Direct comparison with previously reported pyrazolidine-3,5-diones indicated that the oxime functionality at position 4 of the pyrazolidin-3-one scaffold enhanced activity against MurA and recovered activity against the MurB enzyme that was not present in the dione analogs [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 24: IC50 88.1 µM (MurA), IC50 79.5 µM (MurB) |
| Comparator Or Baseline | Structurally related pyrazolidine-3,5-diones: MurA activity enhanced/restored, MurB activity recovered in pyrazolidin-3-one |
| Quantified Difference | Pyrazolidin-3-one scaffold enabled dual MurA/MurB inhibition (IC50 ~80-88 µM) vs. pyrazolidinediones lacking comparable dual inhibition profile |
| Conditions | In vitro enzyme inhibition assays using E. coli MurA and MurB enzymes |
Why This Matters
For antibacterial discovery programs, the pyrazolidin-3-one scaffold provides access to dual MurA/MurB inhibition (a validated antibacterial target pair in peptidoglycan biosynthesis) that is not achievable with the corresponding pyrazolidinedione scaffold, directly impacting lead selection for novel antibiotic development.
- [1] Bioorganic Chemistry. 2020;99:103759. Synthesis of novel 1,2-diarylpyrazolidin-3-one–based compounds and their evaluation as broad spectrum antibacterial agents. DOI: 10.1016/j.bioorg.2020.103759. View Source
